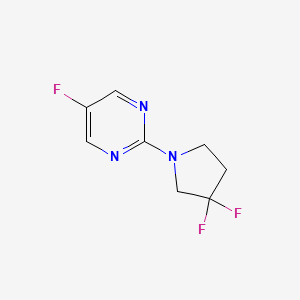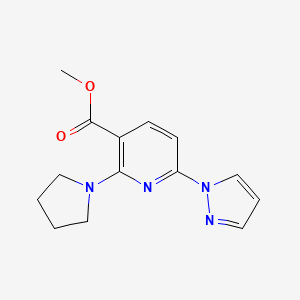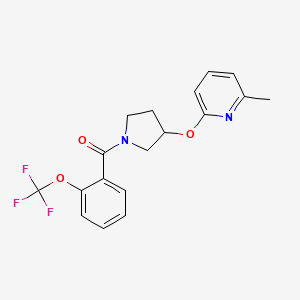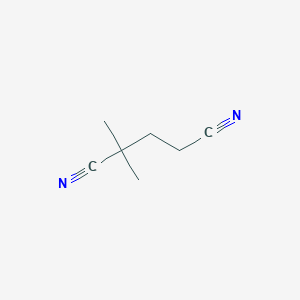
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Fluoropyrimidines in Cancer Treatment
Fluoropyrimidines, such as 5-fluorouracil (5-FU), have been extensively studied for their antitumor activity. The compound 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine, by virtue of its structural relationship, may share similar pharmacological characteristics. These agents inhibit key enzymes in DNA and RNA synthesis, making them effective against various cancers. They are particularly significant in the treatment of colorectal, breast, and gastric cancers. The mechanism involves the inhibition of thymidylate synthase, leading to DNA damage and cell death in rapidly dividing cancer cells.
Mechanism of Action and Pharmacogenetics
The pharmacogenetic aspects of fluoropyrimidines highlight the importance of personalized medicine in cancer treatment. Variants in the dihydropyrimidine dehydrogenase (DPD) enzyme, which metabolizes 5-FU, can significantly affect drug efficacy and toxicity. Research into the genetic determinants influencing fluoropyrimidine metabolism aims to tailor chemotherapy regimens to individual patient profiles, minimizing toxicity while maximizing therapeutic benefits.
Recent Advances in Fluoropyrimidine Chemistry
Advances in the chemistry of fluorinated pyrimidines have contributed to more precise cancer therapies. Innovations in synthesizing these compounds, including the integration of radioactive and stable isotopes, have improved our understanding of their metabolism and biodistribution. These developments support the ongoing refinement of fluoropyrimidine-based chemotherapy, enhancing its efficacy and safety for cancer patients.
Clinical Implications and Future Directions
The ongoing research into fluoropyrimidines, including compounds like 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine, underscores their critical role in oncology. Future studies are expected to further elucidate their mechanisms of action, improve patient selection through pharmacogenetic testing, and develop novel formulations to reduce toxicity and improve patient outcomes.
For detailed insights and ongoing research in this area, the following references provide comprehensive information:
- Gmeiner, 2020 discusses the contributions of fluorine chemistry to the precise use of fluorinated pyrimidines in cancer treatment.
- Boisdron-Celle et al., 2013 reviews dihydropyrimidine dehydrogenase and its impact on fluoropyrimidine therapy, highlighting the importance of dose adaptation for personalized medicine.
- Satoh & Sakata, 2012 provide an overview of S-1, a fourth-generation oral fluoropyrimidine, in the treatment of gastrointestinal cancer, underscoring the advancements in oral formulations of these drugs.
Safety and Hazards
作用機序
Target of Action
The primary target of 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels.
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, such as GLP-1 (Glucagon-like peptide-1) . These hormones enhance insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels. This is particularly beneficial in the management of type 2 diabetes.
Pharmacokinetics
It is suggested that the compound is eliminated by bothmetabolism and renal clearance . The major route of metabolism is due to hydroxylation at the 5′ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .
Result of Action
The result of the action of 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine is an increase in the levels of incretin hormones, leading to enhanced insulin secretion and inhibited glucagon release . This results in a decrease in blood glucose levels, which is beneficial in the management of type 2 diabetes.
特性
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c9-6-3-12-7(13-4-6)14-2-1-8(10,11)5-14/h3-4H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBJIYFPIWYCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(furan-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2881571.png)


![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2881576.png)
![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2881577.png)


![ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2881580.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881581.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2881584.png)
![2-[(5-Bromothiophene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2881585.png)
![1-(3-fluoro-5-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2881586.png)